molecular formula C25H22N2O3 B14966972 N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide

N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide

Cat. No.: B14966972
M. Wt: 398.5 g/mol
InChI Key: HLYAFBMYQJXBDZ-UHFFFAOYSA-N
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Description

N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide is a structurally complex acetamide derivative featuring three distinct moieties:

  • 8-Hydroxyquinoline: A bicyclic aromatic system with a hydroxyl group at position 8, known for metal-chelating properties and antimicrobial activity.
  • 2-Methoxyphenyl: A benzene ring substituted with a methoxy group at the ortho position, influencing electronic and steric properties.
  • 2-Phenylacetamide: A flexible linker providing hydrogen-bonding capability and structural diversity.

However, direct pharmacological data are unavailable in the provided evidence, necessitating comparisons with structurally related analogs.

Properties

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

N-[(8-hydroxyquinolin-7-yl)-(2-methoxyphenyl)methyl]-2-phenylacetamide

InChI

InChI=1S/C25H22N2O3/c1-30-21-12-6-5-11-19(21)24(27-22(28)16-17-8-3-2-4-9-17)20-14-13-18-10-7-15-26-23(18)25(20)29/h2-15,24,29H,16H2,1H3,(H,27,28)

InChI Key

HLYAFBMYQJXBDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide typically involves multi-step reactions. One common method includes the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole and dicyclohexylcarbodiimide in anhydrous tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 8-hydroxyquinoline group distinguishes it from simpler analogs like 8 and 7, which lack this moiety. This group may enhance metal-binding capacity but complicate synthesis due to steric hindrance or reactivity.
  • The benzothiazole derivatives in incorporate electron-withdrawing trifluoromethyl groups, likely improving metabolic stability compared to the target compound’s hydroxyquinoline .
  • The quinolin-8-yl-oxy analog in shares a quinoline core but differs in substitution (8-oxy vs. 7-hydroxy) and N-alkylation (methyl-phenyl vs. methoxybenzyl), which could alter solubility and target interactions .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are absent, inferences can be drawn from related compounds:

  • Anti-inflammatory/Analgesic Activity: Substituted phenoxy acetamides in exhibit anti-inflammatory and analgesic effects, suggesting the acetamide backbone is pharmacologically relevant. The target compound’s hydroxyquinoline may confer additional metal-dependent mechanisms .
  • This property is absent in analogs like 7 and 8 .
  • Solubility and Bioavailability: The methoxyphenyl group in 8 and the target compound may enhance lipophilicity compared to chlorophenyl derivatives (e.g., 7). However, the hydroxyquinoline’s polar hydroxyl group could counterbalance this, improving aqueous solubility .

Biological Activity

N-((8-Hydroxyquinolin-7-yl)(2-methoxyphenyl)methyl)-2-phenylacetamide is a compound that belongs to a class of 8-hydroxyquinoline derivatives, which have been extensively studied for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial activity. Research indicates that derivatives of 8-hydroxyquinoline can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives demonstrate comparable or superior antibacterial activity compared to standard antibiotics like PC190723 .

Table 1: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Reference
This compoundStaphylococcus aureus18
5-Cl-8-HydroxyquinolineEscherichia coli15
3-Cl-2-F DerivativePseudomonas aeruginosa20

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives has garnered attention due to their ability to induce apoptosis in cancer cells. Recent studies have highlighted that these compounds can inhibit tumor growth in various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the modulation of cell signaling pathways related to proliferation and apoptosis .

Case Study: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of this compound on HeLa cells. The compound was tested at concentrations ranging from 0 to 200 µM, showing no significant toxicity at lower concentrations while effectively inhibiting cell proliferation at higher doses .

Antiviral Activity

Emerging data suggest that derivatives of 8-hydroxyquinoline may possess antiviral properties. In particular, studies have focused on their efficacy against H5N1 avian influenza viruses. Compounds with optimal lipophilicity and electron-withdrawing substituents showed promising results in inhibiting viral growth while maintaining low cytotoxicity levels .

Table 2: Antiviral Activity Against H5N1

Compound NameGrowth Inhibition (%)Cytotoxicity (%)Reference
This compound854
3-Nitrophenyl Derivative905

The biological activities of this compound are attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell division and cancer cell proliferation.
  • Induction of Apoptosis : It has been observed to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antiviral Mechanisms : The interaction with viral proteins or host cell receptors may prevent viral replication.

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